REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[C:8]([C:10](OCC)=[O:11])[N:7]=[C:6]([C:15](OCC)=[O:16])[CH:5]=1>CCO>[Br:3][C:4]1[CH:9]=[C:8]([CH2:10][OH:11])[N:7]=[C:6]([CH2:15][OH:16])[CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The title compound was synthesized via modification of Acta Chem
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 18 h
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with hot saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The dried material was recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |